![molecular formula C12H17ClN2 B6321352 1-[(4-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1226033-74-4](/img/structure/B6321352.png)
1-[(4-Chlorophenyl)methyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Chlorophenyl)methyl]-2-methylpiperazine” is a chemical compound with the CAS Number: 1379527-02-2 . It has a molecular weight of 238.72 .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, the most common synthesis of 1-(3-chlorophenyl)piperazine involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The exact mode of action of 1-[(4-Chlorophenyl)methyl]-2-methylpiperazine is not well-documentedIt’s worth noting that related compounds have been shown to inhibit mitochondrial respiration, leading to a reduction of energy-rich ATP .
Biochemical Pathways
Related compounds have been found to influence various pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anti-allergic asthma activities and anti-pruritic activities .
Action Environment
Related compounds have been found to be stable in aqueous solution in the dark at certain ph levels .
Biochemische Analyse
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-2-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H1 receptors, where it acts as an antagonist. By binding to these receptors, this compound inhibits the action of histamine, thereby exerting anti-allergic effects . Additionally, it has been observed to interact with various enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling cascades . Furthermore, this compound has been reported to affect the expression of certain genes involved in inflammatory responses, thereby potentially reducing inflammation at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H1 receptors, preventing histamine from exerting its effects. Additionally, it can inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . The changes in gene expression induced by this compound further contribute to its anti-inflammatory and anti-allergic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-allergic effects, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce allergic reactions and inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced can further interact with other metabolic pathways, potentially affecting metabolite levels and metabolic flux. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific tissues, where it exerts its effects . The interaction with transporters such as P-glycoprotein can influence its distribution and localization within the body . Additionally, binding to plasma proteins can affect the bioavailability and half-life of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBKPUWPAQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

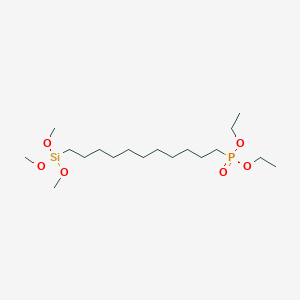

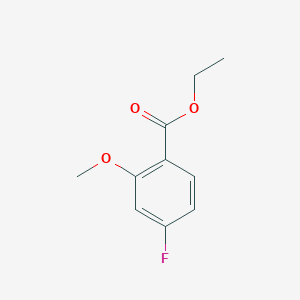

![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)
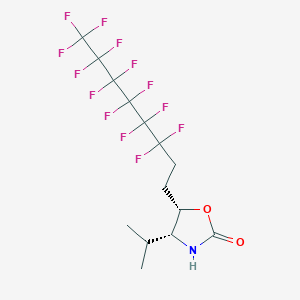

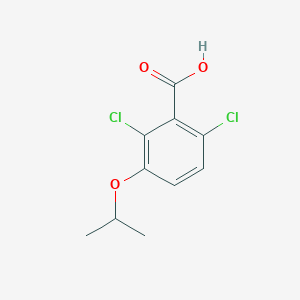
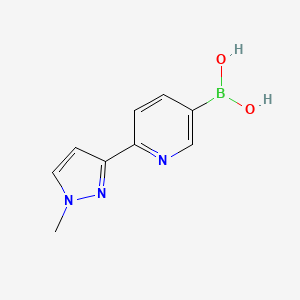
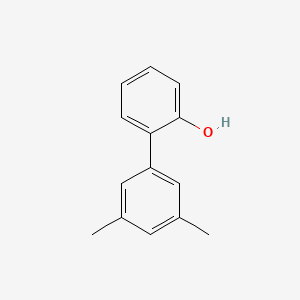

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
